6-Fluoro-1H-indole-2-carbaldehyde
Overview
Description
6-Fluoro-1H-indole-2-carbaldehyde is a chemical compound with the linear formula C9H6FNO . It has a molecular weight of 163.15 and is stored under nitrogen at a temperature of 4°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for 6-Fluoro-1H-indole-2-carbaldehyde is 1S/C9H6FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H . This indicates the presence of a fluorine atom at the 6th position of the indole ring and a carbaldehyde group at the 2nd position.Physical And Chemical Properties Analysis
6-Fluoro-1H-indole-2-carbaldehyde is a solid substance . It is stored under nitrogen at a temperature of 4°C .Scientific Research Applications
Versatile Electrophile in Synthesis
6-Fluoro-1H-indole-2-carbaldehyde demonstrates its versatility as an electrophile in the synthesis of various heterocyclic compounds. For instance, it reacts regioselectively with different nucleophiles to produce trisubstituted indole derivatives, including novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Fluorescent Probe Development
This compound plays a crucial role in the development of novel fluorescent probes. It's used in the synthesis of carbazole borate esters, which include indole, to create near-infrared fluorescence probes, demonstrating its potential in bioimaging and diagnostic applications (Shen You-min, 2014).
Chemical Transformations and Ring Closures
6-Fluoro-1H-indole-2-carbaldehyde is involved in various ring closures and transformations. For example, it undergoes acid-catalyzed ring closures and transformations, leading to dihydrochromeno[3,2-b]azet-2(1H)-ones and related compounds (Bertha et al., 1998).
Sensor Development
It's used in the creation of indole-based sensors. An indole-based receptor derived from 6-Fluoro-1H-indole-2-carbaldehyde acts as a selective turn-on fluorescent sensor for hydrogen sulfate ion, showing its applicability in environmental monitoring and analytical chemistry (Wan et al., 2014).
Gold-Catalyzed Cycloisomerizations
The compound is pivotal in gold-catalyzed cycloisomerizations to prepare indole-2-carbaldehydes and indolin-3-ols, highlighting its role in facilitating complex organic transformations (Kothandaraman et al., 2011).
Synthesis of Functional Derivatives
Sequential reactions involving 6-Fluoro-1H-indole-2-carbaldehyde lead to the formation of functional derivatives of indole and pyridine, underscoring its utility in synthesizing diverse organic molecules with potential pharmacological applications (Dotsenko et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFGWBJNOHHZDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699627 | |
Record name | 6-Fluoro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1H-indole-2-carbaldehyde | |
CAS RN |
933746-81-7 | |
Record name | 6-Fluoro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1H-indole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.